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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-4-iodobenzamide. Due to the limited availability of public experimental spectra, this
guide combines predicted data with generalized experimental protocols to serve as a reference
for researchers working with this compound. The information herein is intended to assist in the
identification, characterization, and quality control of 2-Hydroxy-4-iodobenzamide in a
laboratory setting.

Introduction

2-Hydroxy-4-iodobenzamide (C7HsINO2) is a halogenated derivative of salicylamide. The
presence of an iodine atom, a hydroxyl group, and an amide group on the benzene ring imparts
specific chemical properties that are of interest in medicinal chemistry and materials science.
Accurate spectroscopic characterization is fundamental to confirming the structure and purity of
the compound. This guide covers the essential spectroscopic techniques: Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Hydroxy-4-
iodobenzamide. These predictions are based on established principles of spectroscopy and
computational models.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Hydroxy-4-iodobenzamide (in DMSO-
de)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.0-12.0 Singlet (broad) 1H Phenolic -OH
~8.0-8.5 Singlet (broad) 1H Amide -NH2
~7.5-8.0 Singlet (broad) 1H Amide -NH2
~7.6 Doublet 1H Aromatic H-6
~7.2 Doublet of doublets 1H Aromatic H-5
~7.1 Doublet 1H Aromatic H-3

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Hydroxy-4-iodobenzamide (in DMSO-
de)

Chemical Shift (8) ppm Assighment

~170 C=0 (Amide)

~160 C-OH (Aromatic)
~140 C-I (Aromatic)

~130 Aromatic CH

~120 Aromatic CH

~118 C-CONHz2 (Aromatic)
~115 Aromatic CH
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-4-iodobenzamide

Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Strong, Broad O-H and N-H stretching
3200 - 3000 Medium Aromatic C-H stretching
1680 - 1640 Strong C=0 stretching (Amide I)
1620 - 1580 Medium N-H bending (Amide II)
1600 - 1450 Medium to Strong Aromatic C=C stretching
1300 - 1200 Strong C-O stretching (Phenolic)
850 - 750 Strong C-H out-of-plane bending
600 - 500 Medium to Weak C-I stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-4-iodobenzamide

m/z lon
263.95 [M+H]* (Monoisotopic)
262.94 [M]* (Monoisotopic)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument parameters may need to be optimized for specific laboratory setups.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 2-Hydroxy-4-iodobenzamide in approximately
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Transfer the solution to a 5 mm NMR
tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the
deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

IH NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-16 ppm.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled pulse sequence.

o Spectral Width: 0-200 ppm.

o Relaxation Delay: 2-10 seconds.

o Number of Scans: 1024 or more scans may be necessary due to the lower natural
abundance of 13C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)

o Sample Preparation: Place a small, solid sample of 2-Hydroxy-4-iodobenzamide directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Ensure the ATR
crystal is clean before acquiring a background spectrum.

» Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal.
Collect the spectrum over a range of 4000-400 cm~1, Co-add 16-32 scans to improve the

signal-to-noise ratio.

o Data Processing: The instrument's software will automatically subtract the background
spectrum from the sample spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

o Sample Preparation: Prepare a dilute solution of 2-Hydroxy-4-iodobenzamide
(approximately 10-100 pug/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 puL/min.
Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.qg.,
50-500).

o Data Processing: The instrument software will process the raw data to generate the mass
spectrum, showing the mass-to-charge ratios of the detected ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxy-4-iodobenzamide.
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General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-4-iodobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14151011#spectroscopic-data-of-2-hydroxy-4-
iodobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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